(2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
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Overview
Description
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes both halogenated biphenyl and nitrile functional groups
Preparation Methods
The synthesis of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of biphenyl compounds, followed by the introduction of the nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen atoms in the biphenyl structure can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the halogenated biphenyl structure can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
(2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can be compared with other halogenated biphenyl compounds, such as:
(2’,3’-Dichloro-biphenyl-3-yl)-acetonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(4-Fluoro-biphenyl-3-yl)-acetonitrile: Lacks the chlorine atoms, which can influence its chemical properties and applications.
The presence of both chlorine and fluorine atoms in (2’,3’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C14H8Cl2FN |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[5-(2,3-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-3-1-2-11(14(12)16)9-4-5-13(17)10(8-9)6-7-18/h1-5,8H,6H2 |
InChI Key |
XUTDZMHEFHTHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)CC#N |
Origin of Product |
United States |
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